molecular formula C9H11BN2O2 B8494058 (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid

(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid

Cat. No.: B8494058
M. Wt: 190.01 g/mol
InChI Key: JNYQEKQLWIEOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both a boronic acid group and a nitrile group in its structure makes it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

[6-(2-cyanopropan-2-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-9(2,6-11)8-4-3-7(5-12-8)10(13)14/h3-5,13-14H,1-2H3

InChI Key

JNYQEKQLWIEOSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C(C)(C)C#N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(2-Cyanopropan-2-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Phenols: Resulting from oxidation reactions.

    Amides: Produced from nucleophilic substitution of the nitrile group.

Scientific Research Applications

(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(2-Cyanopropan-2-YL)pyridin-3-YL)boronic acid is unique due to the presence of both a nitrile group and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This dual functionality allows for more diverse applications and transformations compared to simpler boronic acids.

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